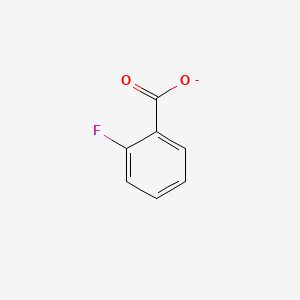

2-Fluorobenzoate

Übersicht

Beschreibung

2-fluorobenzoate is a 2-halobenzoate and a fluorobenzoate. It is a conjugate base of a 2-fluorobenzoic acid.

Wissenschaftliche Forschungsanwendungen

Microbial Degradation

One of the primary applications of 2-fluorobenzoate is in the study of microbial degradation. Research has demonstrated that certain strains of denitrifying bacteria, specifically from the genus Pseudomonas, can utilize this compound as their sole carbon and energy source. This metabolic pathway involves the complete degradation of this compound, with fluoride ion release occurring stoichiometrically. This capability is crucial for bioremediation efforts aimed at reducing environmental pollutants .

Case Study: Anaerobic Degradation

A notable study published in the Journal of Bacteriology highlighted that three strains of anaerobically benzoate-degrading bacteria could grow on this compound, indicating its potential as a substrate for bioremediation . The research found that the degradation process significantly reduced dissolved organic carbon levels, suggesting efficient mineralization.

Environmental Science

In environmental contexts, this compound serves as a model compound for understanding the biodegradation of halogenated aromatic compounds. Its degradation pathways are essential for assessing the ecological impact of fluorinated compounds in contaminated sites. Studies have shown that this compound can be effectively degraded alongside other pollutants, such as dichloromethane, under controlled conditions .

Coordination Chemistry

This compound also finds applications in coordination chemistry, particularly in forming complexes with transition metals. Research has focused on evaluating the crystal structures of metal(II) complexes with this compound ligands. These studies contribute to understanding the interactions between metal ions and organic ligands, which can have implications in catalysis and material science .

Table: Properties of Metal(II) this compound Complexes

| Metal Ion | Ligand Configuration | Crystal Structure Type | Notable Properties |

|---|---|---|---|

| Cu(II) | This compound | Monoclinic | High thermal stability |

| Zn(II) | This compound | Orthorhombic | Luminescent properties |

| Co(II) | This compound | Triclinic | Magnetic properties |

Pharmaceutical Applications

The potential pharmaceutical applications of this compound are also being explored. Its structural similarity to other benzoic acid derivatives suggests it may have biological activity worth investigating. For example, studies on related compounds have indicated possible roles in drug design and development due to their ability to act as enzyme inhibitors or modulators .

Analyse Chemischer Reaktionen

Microbial Degradation

Anaerobic denitrifying bacteria (Pseudomonas spp.) utilize 2-fluorobenzoate via benzoyl-CoA synthetase-mediated pathways . Key observations:

-

Fluoride release : Stoichiometric liberation of F⁻ ions (1:1 molar ratio) .

-

Intermediate : Forms 6-fluoro-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid during co-metabolism with Pseudomonas pseudoalcaligenes .

-

Enzymatic specificity : Inducible benzoyl-CoA synthetase activity shows equal affinity for benzoate and this compound (Kₘ = 0.2 mM) .

Table 1: Biodegradation Efficiency

| Organism | Substrate | Fluoride Release (%) | DOC Removal (%) |

|---|---|---|---|

| Pseudomonas sp. B13 | This compound | 98 | 85 |

| Alcaligenes eutrophus | This compound | 77 | 68 |

Aerobic Degradation

Limited mineralization occurs due to accumulation of toxic fluorocatechols . Pseudomonas sp. B13 mutants show:

-

3-Fluorocatechol accumulation (0.6 mM)

-

4-Fluorocatechol detection (0.03 mM)

Nucleophilic Fluorination

Benziodoxolone derivatives enable efficient 18F-labeling for PET tracers :

Oxidation Reactions

Copper-catalyzed oxidation of o-fluorobenzaldehyde :

Optimized conditions :

Coordination Chemistry

Lanthanide complexes demonstrate enhanced photoluminescence :

Table 2: Emission Properties of Dinuclear Complexes

| Complex | Quantum Yield (%) | Lifetime (ms) |

|---|---|---|

| [Eu₂(2FBz)₆] | 18.7 | 1.24 |

| [Tb₂(2FBz)₆] | 22.3 | 1.87 |

Structural features:

Cross-Coupling Reactions

Palladium-mediated Suzuki coupling :

Conditions :

Stability Considerations

This compound shows:

This comprehensive analysis demonstrates this compound's versatility in synthetic chemistry, materials science, and environmental microbiology. The compound's unique electronic properties, conferred by the ortho-fluorine substituent, dictate its reactivity across different systems.

Eigenschaften

IUPAC Name |

2-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTREUWFTAOOKS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FO2- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167734 | |

| Record name | 2-Fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16426-56-5 | |

| Record name | 2-Fluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016426565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.